

Chemical Synthesis of Troparil from Methylecgonidine

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Compound Focus: Troparil

CAS No.: 50372-80-0

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The synthesis of **Troparil** from methylecgonidine is a key route described in the literature for producing this cocaine analogue for research purposes [1]. The core of the synthesis involves a Grignard reaction, where methylecgonidine reacts with phenylmagnesium bromide to form the final product [1].

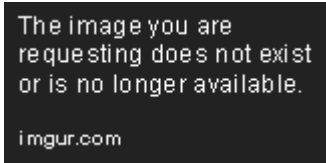
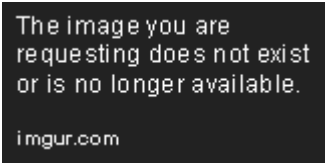
General Reaction Scheme:

Methylecgonidine + Phenylmagnesium Bromide → Troparil [1]

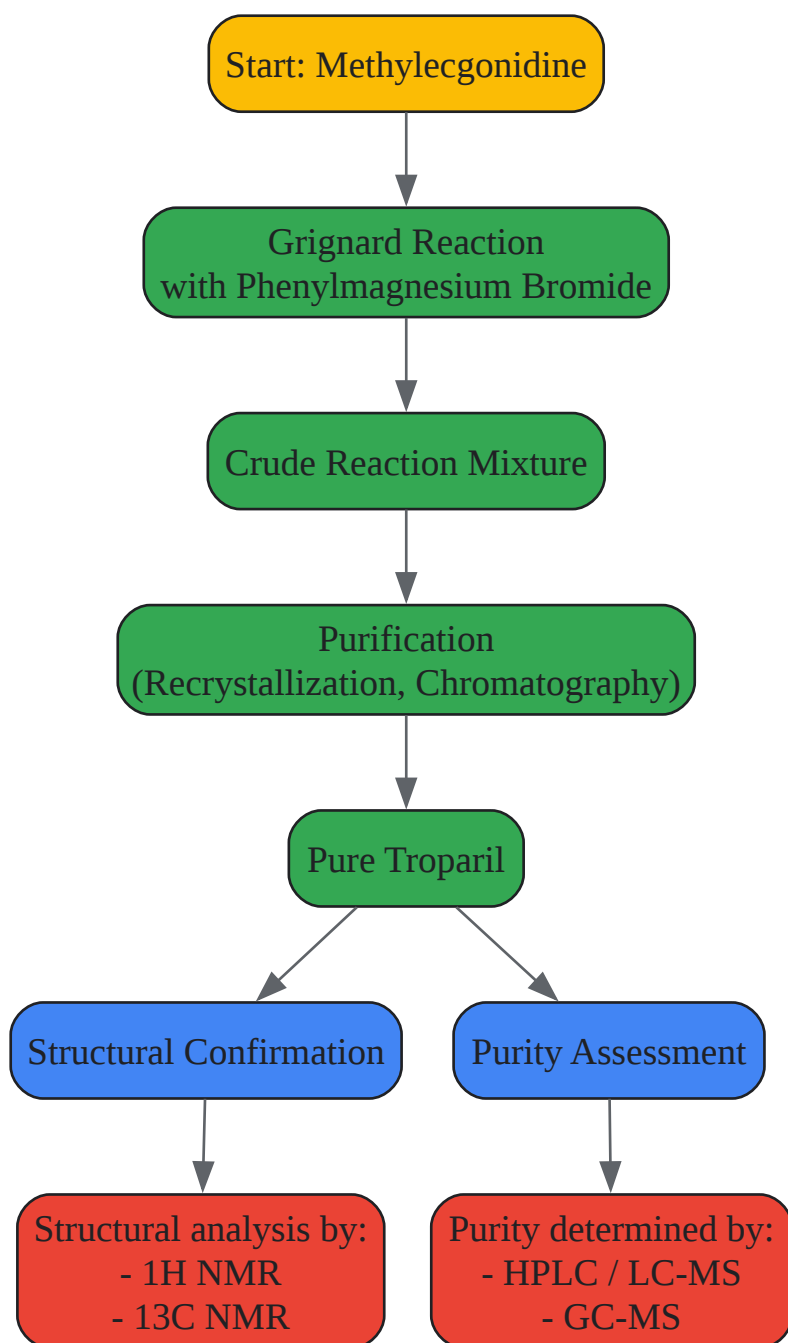
This reaction is characterized by the direct attachment of a phenyl group to the tropane ring through a carbon-carbon bond, which is not hydrolyzable and contributes to **Troparil**'s longer duration of action compared to cocaine [1]. The demanding reaction conditions put production beyond the capacity of most illicit drug manufacturers [1].

Characterization Data for Troparil and Methylecgonidine

Successful synthesis and purification require rigorous characterization. The table below summarizes the key physicochemical data for the starting material and the final product.

Property	Methylecgonidine [2] [3]	Troparil [1] [4]
Chemical Name	Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate	Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS Number	43021-26-7	74163-84-1
Molecular Formula	C ₁₀ H ₁₅ NO ₂	C ₁₆ H ₂₁ NO ₂
Molecular Weight	181.232 g/mol	259.349 g/mol
Molecular Structure	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com
Melting Point	Information missing	190 to 191 °C (374 to 376 °F)
Boiling Point	Information missing	350.2±42.0 °C (Predicted)
Density	Information missing	1.099±0.06 g/cm ³ (Predicted)
Predicted pKa	Information missing	9.95±0.60
SALT Forms	Not applicable	Tartrate, hydrochloride, and naphthalenedisulfonate salts are available [1].

Synthetic Workflow and Characterization: The diagram below outlines the general workflow from starting materials to a characterized final product.



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Critical Safety and Regulatory Considerations

Working with these compounds requires careful attention to safety and legal compliance.

- **Safety Protocols:** The synthesis of **Troparil** is subject to strict regulations and oversight [5]. Laboratories must adhere to stringent safety protocols, including proper handling and storage of

precursors and products, use of appropriate personal protective equipment, and implementation of safe waste disposal procedures [5].

- **Regulatory Status:** The legal status of **Troparil** is complex. It may be considered a **controlled substance analogue of cocaine** in the United States due to its related chemical structure [1]. In Canada, its status depends on whether it is considered a derivative of ecgonine, coca, or cocaine [1]. Researchers must obtain all necessary permits and comply with reporting requirements set forth by regulatory agencies in their jurisdiction [5].

Research Context and Applications

Troparil is a **potent dopamine reuptake inhibitor (DRI)** used in scientific research. Its primary applications include [1]:

- Mapping the distribution of dopamine transporters in the brain using 3H-radiolabelled forms in humans and animals.
- Animal research into stimulant drugs as an alternative to cocaine, avoiding stringent licensing requirements.

Its pharmacological profile shows it is a few times more potent than cocaine as a dopamine reuptake inhibitor but less potent as a serotonin reuptake inhibitor [1]. The lack of an ester linkage makes it a pure stimulant without local anesthetic action and slightly less cardiotoxic than cocaine [1].

Knowledge Gaps and Further Research

Publicly available scientific literature lacks granular, step-by-step experimental details for this synthesis, such as:

- Specific molar ratios of reactants
- Detailed temperature and pressure conditions
- Precise reaction times
- Exact work-up procedures
- Comprehensive purification protocols (e.g., specific solvents for recrystallization, chromatographic stationary and mobile phases)

Overcoming these gaps requires expertise in advanced organic synthesis and access to specialized scientific resources.

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References

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